molecular formula C14H27F5Sn B074823 Tributyl(perfluoroethyl)stannane CAS No. 1426-66-0

Tributyl(perfluoroethyl)stannane

Cat. No. B074823
CAS RN: 1426-66-0
M. Wt: 409.1 g/mol
InChI Key: QXRRWXQWODQKRG-UHFFFAOYSA-N
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Description

Tributyl(perfluoroethyl)stannane is a chemical compound used in various organic reactions, particularly in the synthesis of heterocyclic compounds and in hydrostannylation reactions. It is part of the organotin compounds, known for their utility in organic chemistry due to the versatility of the tin atom.

Synthesis Analysis

Tributyl(perfluoroethyl)stannane can be synthesized from 2-bromo-3,3,3-trifluoropropene in a one-step process, demonstrating its accessibility for chemical synthesis and applications. The synthesis pathway provides a straightforward approach to access various trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of Tributyl(perfluoroethyl)stannane are not provided in the available literature, organotin compounds typically feature a central tin atom bonded to organic groups, which in this case includes perfluoroethyl groups. This structure influences the compound's reactivity and properties.

Chemical Reactions and Properties

Tributyl(perfluoroethyl)stannane participates in various chemical reactions, such as 1,3-dipolar cycloadditions, demonstrating its reactivity towards different organic substrates. It serves as an efficient reagent for the preparation of trifluoromethylated heterocyclic compounds, providing a pathway for the introduction of functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility in various solvents are essential for handling and applying Tributyl(perfluoroethyl)stannane in chemical syntheses. However, specific data on these properties were not found in the reviewed literature and typically depend on the compound's molecular structure and substituents.

Chemical Properties Analysis

Tributyl(perfluoroethyl)stannane's chemical properties, such as its reactivity with different chemical agents and stability under various conditions, are critical for its use in organic chemistry. Its role in facilitating nucleophilic substitutions and contributing to the stereochemical outcomes of reactions highlights its chemical versatility. The stannane compound's electron-withdrawing substituents influence its reactivity, making it a valuable component in organic synthesis (Miura, Wang, & Hosomi, 2005).

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Tributyl(perfluoroethyl)stannane is used in the stannylation of cyclopropenes . This process involves the addition of a tin atom to the cyclopropene molecule, resulting in stannylcyclopropenes .
  • Methods of Application or Experimental Procedures : While the exact procedures can vary, the general process involves reacting Tributyl(perfluoroethyl)stannane with cyclopropenes under controlled conditions . The reaction conditions, such as temperature, pressure, and reaction time, would need to be optimized based on the specific cyclopropene being used .
  • Results or Outcomes : The result of this reaction is the formation of stannylcyclopropenes . These compounds are key building blocks for the synthesis of substituted cyclopropenes .

Safety And Hazards

Tributyl(perfluoroethyl)stannane is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Reproductive toxicity (Category 1B), Specific target organ toxicity - repeated exposure (Category 1), Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1) . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl(1,1,2,2,2-pentafluoroethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRRWXQWODQKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375288
Record name Tributyl(pentafluoroethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(pentafluoroethyl)stannane

CAS RN

1426-66-0
Record name Tributyl(pentafluoroethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1426-66-0
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